![molecular formula C21H15N3O4 B5971801 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide, also known as MMBN, is a fluorescent probe that has been widely used in scientific research. This compound is a member of the benzoxazole family and has a molecular weight of 337.33 g/mol. MMBN is known for its ability to bind to amyloid fibrils and has been used as a tool to study protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves the binding of the compound to amyloid fibrils. The fluorescent properties of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide allow for the detection and monitoring of the fibrils. The binding of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide to amyloid fibrils is believed to occur through hydrophobic interactions between the benzoxazole and the fibril surface.
Biochemical and Physiological Effects:
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has no known biochemical or physiological effects on living organisms. This compound is used solely as a research tool to study protein aggregation in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide in lab experiments is its high sensitivity and selectivity for amyloid fibrils. This compound can detect fibrils at low concentrations and can differentiate between different types of fibrils. One limitation of using N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is its potential toxicity to cells. This compound has been shown to induce cytotoxicity in some cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide in scientific research. One direction is the development of new fluorescent probes based on the benzoxazole scaffold. These probes could have improved sensitivity and selectivity for amyloid fibrils and could be used to study protein aggregation in greater detail. Another direction is the use of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide in vivo to study protein aggregation in animal models of neurodegenerative diseases. This would allow for a better understanding of the role of protein aggregation in disease pathology and could lead to the development of new therapies for these diseases.
Synthesemethoden
The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-nitrobenzamide from 2-nitrobenzoic acid and ammonium hydroxide. The second step involves the synthesis of 2-amino-5-methylbenzoxazole from 3-methylphenylamine and ethyl 2-chloroacetate. The final step involves the coupling of 2-nitrobenzamide and 2-amino-5-methylbenzoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been widely used as a fluorescent probe to study protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to bind to amyloid fibrils and can be used to monitor the formation and growth of these fibrils. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has also been used to study the kinetics of protein aggregation and the effects of various compounds on the aggregation process.
Eigenschaften
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-13-5-4-6-14(11-13)21-23-17-12-15(9-10-19(17)28-21)22-20(25)16-7-2-3-8-18(16)24(26)27/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJPKYMHZURFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.